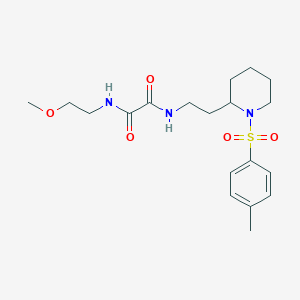![molecular formula C24H20ClN5O2S B2834689 N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893787-88-7](/img/structure/B2834689.png)
N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involving “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds often involve the use of hydrazonoyl halides as reagents . These compounds can undergo condensation reactions and serve as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学的研究の応用
Adenosine Receptor Antagonism
A foundational study discovered a highly potent adenosine antagonist, CGS 15943, a compound closely related to the triazoloquinazoline family. This compound exhibited significant binding potency at both A1 and A2 receptors and demonstrated antagonist activity against 2-chloroadenosine in guinea pig tracheal strips, highlighting its potential for research into adenosine receptor-related physiological and pathological processes (J. Francis et al., 1988).
Selectivity for Human A3 Receptor Subtype
Further developments led to derivatives of CGS15943 that showed high affinity and selectivity for the human A3 receptor subtype, a notable achievement in targeting specific adenosine receptors. These derivatives, through modifications at the 5-amino group and other positions, demonstrated potential for selective therapeutic targeting of A3 receptors, underscoring the utility of the triazoloquinazoline scaffold in developing receptor subtype-specific agents (Y. C. Kim, X. Ji, K. Jacobson, 1996).
Synthesis and Functionalization
Research into the synthetic pathways of triazoloquinazoline derivatives revealed methods for creating novel compounds with diverse biological activities. The synthesis of triazolo[1,5-a]triazin-7-ones and highly functionalized [1,2,4]triazoles demonstrates the versatility of this chemical framework, enabling the exploration of a wide range of biological applications (M. Heras, David Font, A. Linden, J. M. Villalgordo, 2003).
Antihistaminic and Antimicrobial Potential
A significant body of research has explored the antihistaminic and antimicrobial potentials of triazoloquinazoline derivatives. Studies have identified compounds within this family that exhibit promising H1-antihistaminic activity with minimal sedation, alongside notable antimicrobial and nematicidal properties. These findings suggest the potential of triazoloquinazoline derivatives in developing new therapeutic agents for treating allergic reactions and infectious diseases (V. Alagarsamy, D. Shankar, S. Murugesan, 2008; C. Sanjeeva Reddy, Gaddam Rajesh Kumar, B. Sunitha, 2016).
将来の方向性
The future directions for research on “N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in various fields. Given the broad spectrum of biological activities exhibited by compounds containing a triazole nucleus , there is potential for the development of new drugs and therapeutic agents.
作用機序
Target of Action
The primary target of N-benzyl-7-chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across the cell membrane. This compound acts as a reversible UT-B-selective inhibitor , meaning it binds to UT-B and inhibits its function .
Mode of Action
This compound interacts with its target, UT-B, by binding to an intracellular site in a urea-competitive manner . This means it competes with urea for the same binding site on UT-B, thereby inhibiting the transport of urea across the cell membrane .
Biochemical Pathways
The inhibition of UT-B affects the urea transport pathway . Urea is a waste product of protein metabolism and is normally transported out of cells and excreted by the kidneys. By inhibiting UT-B, this compound reduces the efflux of urea, potentially affecting the balance of nitrogenous waste in the body .
Pharmacokinetics
It is known to becell-permeable , suggesting it can readily cross cell membranes to reach its intracellular target . Its impact on bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular and cellular effects of this compound’s action would be a decrease in urea transport across cell membranes due to the inhibition of UT-B . This could potentially lead to changes in the concentration of urea within cells and in the extracellular space.
特性
IUPAC Name |
N-benzyl-7-chloro-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-2-16-8-11-19(12-9-16)33(31,32)24-23-27-22(26-15-17-6-4-3-5-7-17)20-14-18(25)10-13-21(20)30(23)29-28-24/h3-14H,2,15H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGGCKWFXVKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-7-chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2834606.png)
![(9Br)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2834607.png)
![8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2834608.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]cyclopropanecarboxamide](/img/structure/B2834609.png)

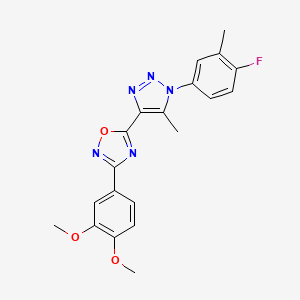

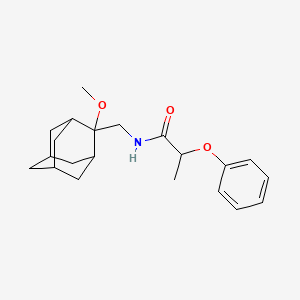
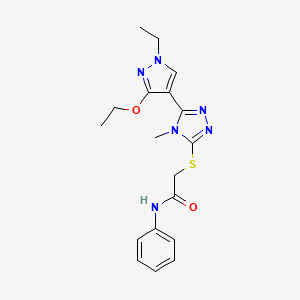
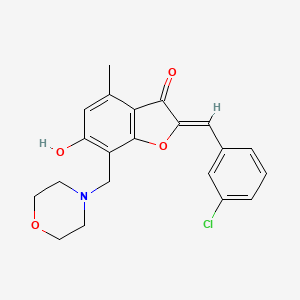
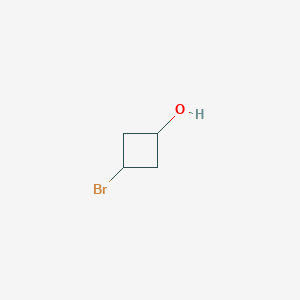
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2834625.png)

